![molecular formula C23H18N4O6 B4196551 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide](/img/structure/B4196551.png)
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide
Overview
Description
The compound of interest is likely a synthetic organic molecule featuring an oxadiazole ring, a common motif in medicinal chemistry due to its bioactivity. Oxadiazoles are known for their diverse pharmacological properties and are used in the design of new drugs.
Synthesis Analysis
Synthesis of oxadiazole derivatives usually involves cyclization reactions. For similar compounds, the synthesis often starts with the preparation of hydrazides from carboxylic acids, followed by cyclization with appropriate reagents to form the oxadiazole ring. The specifics of the synthesis depend on the substituents around the oxadiazole ring (Bhaskar et al., 2019).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common techniques for analyzing the molecular structure of oxadiazole derivatives. These methods can provide detailed information about the compound's molecular geometry, bond lengths, angles, and conformation (Sharma et al., 2016).
Chemical Reactions and Properties
Oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the substituents attached to the oxadiazole ring. Their chemical properties are influenced by the electron-withdrawing or -donating nature of the substituents (Cosimelli et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O6/c1-31-19-12-7-14(13-20(19)32-2)21-25-23(33-26-21)18-6-4-3-5-17(18)22(28)24-15-8-10-16(11-9-15)27(29)30/h3-13H,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLKVLBBDAZPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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